
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol is an organic compound that features a cyclobutyl ring, a thietan-3-ylamino group, and a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with cyclobutyl derivatives and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate compound to yield the desired propan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings.
Thietan-3-ylamino derivatives: Compounds featuring the thietan-3-ylamino group.
Propan-1-ol derivatives: Compounds with a similar propan-1-ol backbone.
Uniqueness
What sets 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol apart is the combination of these three structural elements, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-3-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-6-10(4-9-2-1-3-9)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChI Key |
NLYSSXVYXIXSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CNC2CSC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


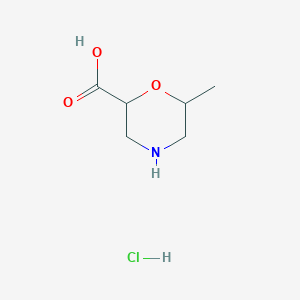
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
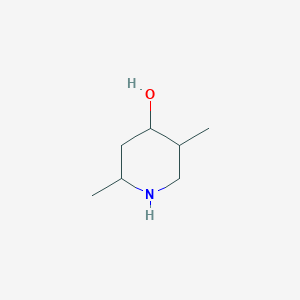

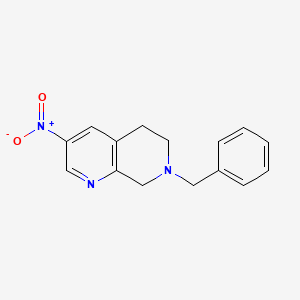
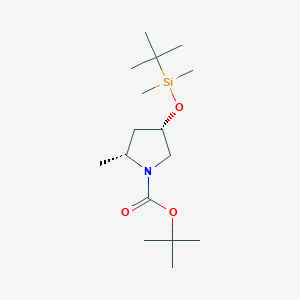

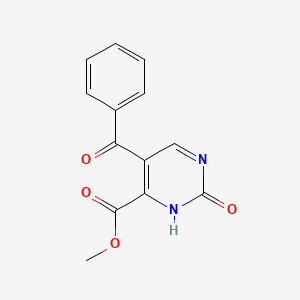
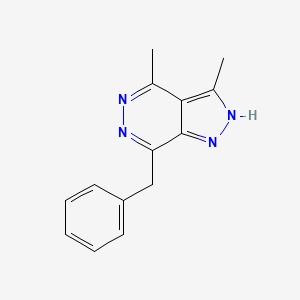

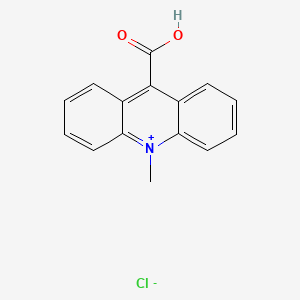
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

